3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring makes this compound unique. Pyrazolopyridines have gained significant attention in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been associated with a wide range of biological activities .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Result of Action
Related compounds have shown inhibitory activity in various biological assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include refluxing the mixture in a suitable solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to facilitate cyclization . The final bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides or dehalogenated pyrazolopyridines.
Scientific Research Applications
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly tropomyosin receptor kinase (TRK) inhibitors
Biological Studies: The compound is used to study the structure-activity relationships (SAR) of pyrazolopyridine derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate various biological pathways and molecular targets.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
3-bromo-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1H-pyrrolo[2,3-b]pyridine: Another fused ring system with a pyrrole ring instead of a pyrazole ring.
1H-pyrazolo[3,4-c]pyridine: A different isomer with the pyrazole ring fused at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWIHGOGVWCCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299004 |
Source
|
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-03-9 |
Source
|
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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